molecular formula C8H7ClO4S B241710 [(3-Chlorophenyl)sulfonyl]acetic acid

[(3-Chlorophenyl)sulfonyl]acetic acid

Cat. No.: B241710
M. Wt: 234.66 g/mol
InChI Key: XMYCVQKTXWHUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Chlorophenyl)sulfonyl]acetic acid is a sulfonyl-substituted acetic acid derivative featuring a 3-chlorophenyl group attached to the sulfonyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfonylacetic acid

InChI

InChI=1S/C8H7ClO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

XMYCVQKTXWHUGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

a) [(4-Chlorophenyl)sulfonyl]acetic Acid

  • Structure : Features a 4-chlorophenyl group instead of 3-chlorophenyl.
  • Applications : Used as a building block in drug synthesis. The positional isomerism (3- vs. 4-chloro substitution) may alter electronic properties and biological activity.

b) 2-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic Acid

  • Structure : Incorporates a 1,2,4-oxadiazole ring linked via a sulfanyl group to acetic acid.

Heterocyclic Derivatives

a) {[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic Acid

  • Structure : Combines a pyridine ring with a hydroxypyridine-carbonyl group and an acetic acid moiety.
  • Research Findings : Three crystal forms (CS1, CS2, CS3) have been patented for treating anemia, demonstrating improved solubility and stability in pharmaceutical formulations.

b) 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid

  • Structure : Contains a tetrahydropyran ring substituted with a 3-chlorophenyl group.
  • Applications : Utilized in developing therapies for neurological and metabolic disorders due to its rigid cyclic structure, which enhances metabolic stability.

Bioactive Analogues

a) Alclofenac (3-Chloro-4-(allyloxy)phenylacetic Acid)

  • Structure : Arylacetic acid with an allyloxy substituent at the 4-position.
  • Therapeutic Use: Marketed as a non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmacological relevance of chloro-substituted acetic acid derivatives.

b) 2-[(3-Chlorophenyl)methylthio]acetic Acid

  • Structure : Sulfur-linked 3-chlorobenzyl group to acetic acid (CAS 34722-33-3).
  • Properties : The thioether linkage may confer antioxidant or metal-chelating properties, differentiating it from sulfonyl analogues.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application Reference
This compound C₈H₇ClO₄S 234.66 (calculated) Sulfonyl linkage Pharmaceutical intermediate
[(4-Chlorophenyl)sulfonyl]acetic acid C₈H₇ClO₄S 234.66 4-chloro positional isomer Drug synthesis
{[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid C₁₄H₁₁ClN₂O₅ 322.70 Hydroxypyridine-carbonyl-amide Anemia treatment
2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid C₁₃H₁₅ClO₃ 254.71 Tetrahydropyran ring Neuro/metabolic drug candidate
Alclofenac C₁₁H₁₁ClO₃ 226.66 Allyloxy substituent Antiinflammatory agent

Key Research Findings

  • Crystallography: Crystal forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid (CS1-CS3) enhance drug formulation stability, critical for oral bioavailability.
  • Synthetic Versatility : Sulfonyl and thioether derivatives (e.g., methyl 2-(3-chlorophenyl)sulfonylacetate) are pivotal in creating ester prodrugs, improving pharmacokinetics.
  • Biological Activity : The tetrahydropyran derivative exhibits dual utility in pharmaceuticals and agrochemicals, underscoring the role of heterocycles in target specificity.

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